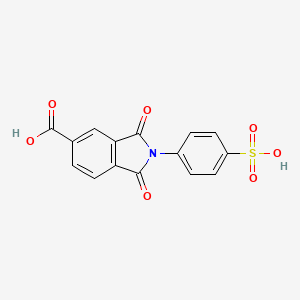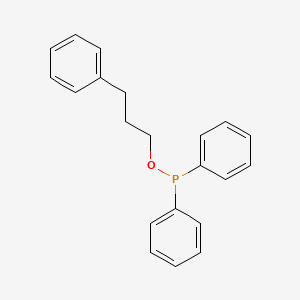
Phosphinous acid, diphenyl-, 3-phenylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is a chemical compound with the molecular formula C21H21OP It is known for its unique structure, which includes a phosphinous acid group bonded to a diphenyl group and a 3-phenylpropyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, 3-phenylpropyl ester typically involves the reaction of diphenylphosphine with 3-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinous acid, diphenyl-, 3-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, diphenyl-, 3-phenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphinous acid, diphenyl-, 3-phenylpropyl ester involves its interaction with molecular targets through its phosphinous acid group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The pathways involved in its action are dependent on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinous acid, diphenyl-, 1,1-dimethyl-3-phenylpropyl ester
- Phosphinous acid, diphenyl-, 2-phenylethyl ester
- Phosphinous acid, diphenyl-, benzyl ester
Uniqueness
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for unique interactions and applications, particularly in the formation of specialized ligands and catalysts.
Eigenschaften
CAS-Nummer |
174303-95-8 |
|---|---|
Molekularformel |
C21H21OP |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
diphenyl(3-phenylpropoxy)phosphane |
InChI |
InChI=1S/C21H21OP/c1-4-11-19(12-5-1)13-10-18-22-23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17H,10,13,18H2 |
InChI-Schlüssel |
FEPFIHXTODNQDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


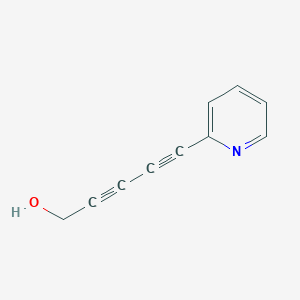
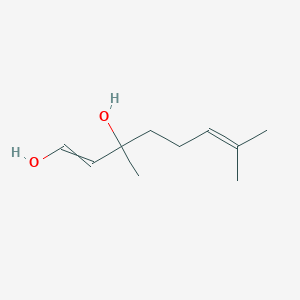
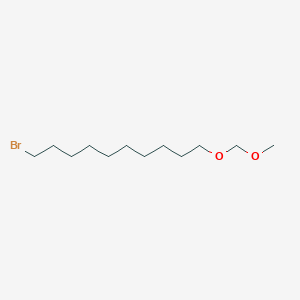
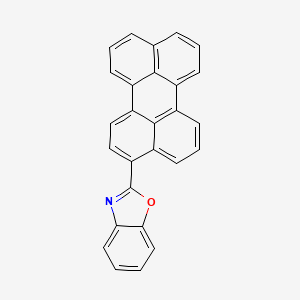

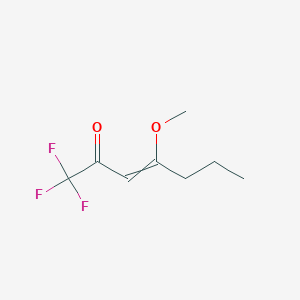
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
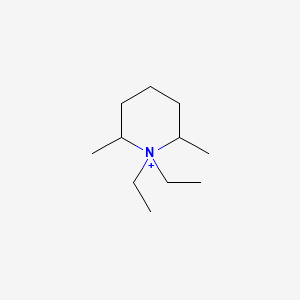
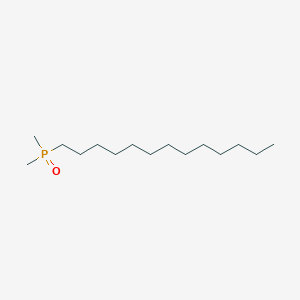
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
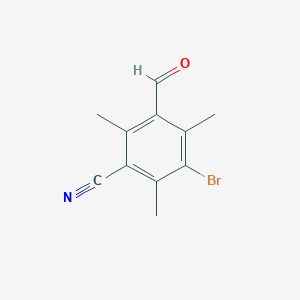
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
